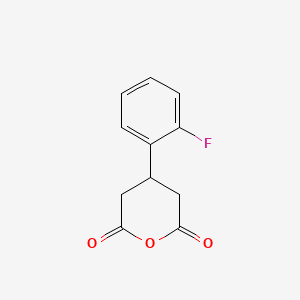

4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Description

Historical Context and Development of Dihydropyranedione Derivatives

The development of dihydropyranedione derivatives traces its origins to the broader exploration of six-membered heterocyclic compounds containing oxygen atoms. The fundamental parent structure, dihydro-2H-pyran-2,6(3H)-dione, is more commonly recognized as glutaric anhydride, which was first characterized in the early development of organic chemistry. This cyclic anhydride structure represents a crucial intermediate in numerous synthetic transformations and has served as a foundation for the development of more complex derivatives.

The systematic exploration of substituted dihydropyranedione derivatives gained momentum through the recognition that modifications to the basic cyclic anhydride framework could introduce significant changes in chemical reactivity and potential applications. Historical records indicate that glutaric anhydride itself was recognized for its utility in polymer production, particularly in the synthesis of polyester polyols and polyamides, where the odd number of carbon atoms proved beneficial in decreasing polymer elasticity. The progression from simple glutaric anhydride to more sophisticated derivatives, including aromatic-substituted variants, represents a natural evolution in synthetic organic chemistry.

The introduction of aromatic substituents into the dihydropyranedione framework marked a significant advancement in the field. Compounds such as 4-phenyldihydro-2H-pyran-2,6(3H)-dione demonstrated that aromatic substitution at the 4-position could be achieved while maintaining the integrity of the cyclic anhydride functionality. These developments established the foundation for further modifications, including the incorporation of halogenated aromatic systems that would eventually lead to fluorinated derivatives like 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione.

The exploration of fluorinated aromatic derivatives within this family represents a more recent development, driven by the recognition that fluorine substitution can significantly alter the electronic properties and biological activity of organic compounds. The systematic development of these compounds has been facilitated by advances in synthetic methodologies, particularly those involving Friedel-Crafts acylation reactions with glutaric anhydride and fluorinated aromatic compounds. This historical progression demonstrates the continuous evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures.

Significance in Heterocyclic Chemistry

The significance of dihydropyranedione derivatives in heterocyclic chemistry extends far beyond their structural novelty, encompassing their role as versatile synthetic intermediates and their contribution to our understanding of six-membered oxygen-containing ring systems. These compounds occupy a unique position within the broader family of pyran derivatives, which are recognized as biologically dynamic natural and synthetic products that play key roles in bioorganic chemistry. The dihydropyranedione framework provides a distinctive combination of cyclic anhydride reactivity with the stability and versatility characteristic of six-membered heterocycles.

Within the context of heterocyclic chemistry, dihydropyranedione derivatives serve as important examples of how structural modifications can be systematically introduced to modulate chemical and physical properties. The presence of the cyclic anhydride functionality renders these compounds highly reactive toward nucleophilic attack, enabling their use as electrophilic partners in various synthetic transformations. This reactivity, combined with the conformational preferences imposed by the six-membered ring system, creates opportunities for stereoselective synthesis and the development of new synthetic methodologies.

The aromatic substitution patterns observed in compounds like this compound provide valuable insights into the electronic effects of substituents on heterocyclic reactivity. The presence of a fluorine atom in the ortho position of the phenyl ring introduces both electronic and steric considerations that influence the overall behavior of the molecule. These effects are particularly important in understanding how substituent patterns can be optimized for specific applications, whether in synthetic chemistry or in the development of biologically active compounds.

Furthermore, these compounds contribute to the broader understanding of privileged structures in medicinal chemistry. While the specific biological activities of individual derivatives may vary, the dihydropyranedione framework shares structural similarities with other heterocyclic systems that have demonstrated significant biological importance. The systematic study of these compounds provides valuable structure-activity relationship data that can inform the design of new therapeutically relevant molecules.

Nomenclature and Classification Systems

The nomenclature and classification of this compound follows established IUPAC conventions for heterocyclic compounds, with specific attention to the systematic description of both the heterocyclic core and the aromatic substituent. The systematic name reflects the dihydropyran backbone with the designation "2H-pyran-2,6(3H)-dione," where the numbers indicate the positions of the oxygen atoms and the unsaturation within the six-membered ring. The prefix "dihydro" specifies that the compound contains two additional hydrogen atoms compared to the fully unsaturated pyran system, effectively describing the presence of one double bond equivalent within the heterocyclic framework.

The positional designation "4-" indicates the attachment point of the aromatic substituent to the heterocyclic ring, while the descriptor "(2-fluorophenyl)" provides the complete structural information for the aromatic portion of the molecule. This nomenclature system ensures unambiguous identification of the compound while maintaining consistency with established conventions for both heterocyclic and aromatic substitution patterns. The systematic approach to naming these compounds is essential for clear communication within the scientific community and for database searching and chemical registration purposes.

Classification systems for dihydropyranedione derivatives typically organize these compounds based on both their heterocyclic core structure and their substitution patterns. The primary classification places these compounds within the broader family of pyran derivatives, specifically as substituted dihydropyranones or cyclic anhydrides. Secondary classification systems may focus on the nature of the substituents, with fluorinated derivatives representing a distinct subclass characterized by the presence of fluorine atoms in specific positions on the aromatic ring.

Alternative classification approaches may emphasize the relationship between these compounds and their precursor molecules, particularly glutaric anhydride and its derivatives. This perspective highlights the synthetic accessibility of the dihydropyranedione framework and provides insights into the systematic modification strategies that can be employed to generate libraries of related compounds. The recognition of these compounds as glutaric anhydride derivatives also facilitates cross-referencing with synthetic literature and enables the application of established synthetic methodologies to new derivative targets.

Structural Basis of this compound

The structural analysis of this compound reveals a complex interplay between the conformational preferences of the six-membered heterocyclic core and the electronic effects imposed by the fluorinated aromatic substituent. The molecular formula C₁₁H₉FO₃ and molecular weight of 208.19 g/mol reflect the incorporation of a fluorinated phenyl group into the basic dihydropyranedione framework. The compound's structure can be systematically analyzed by examining both the heterocyclic core and the aromatic substituent, along with their mutual influence on overall molecular properties.

The heterocyclic core maintains the characteristic features of the dihydropyranedione system, with two carbonyl groups positioned at the 2 and 6 positions of the six-membered ring. This arrangement creates a cyclic anhydride functionality that is responsible for much of the compound's chemical reactivity. The presence of one saturated carbon-carbon bond within the ring system provides conformational flexibility while maintaining the overall integrity of the heterocyclic framework. The oxygen atom at position 1 serves as both an electron-donating heteroatom and a key structural element that influences the ring's electronic distribution.

The 2-fluorophenyl substituent at position 4 introduces significant electronic and steric considerations into the molecular structure. The fluorine atom in the ortho position of the phenyl ring creates both inductive electron-withdrawing effects and potential for intramolecular interactions with the heterocyclic core. This substitution pattern is particularly interesting because the proximity of the fluorine atom to the point of attachment may influence the conformational preferences of the aromatic ring relative to the heterocyclic system.

Computational analysis of the molecular structure, as reflected in the SMILES representation and three-dimensional conformational data, suggests that the compound adopts conformations that minimize steric interactions while optimizing electronic stabilization. The molecular topology, characterized by a topological polar surface area and calculated partition coefficient, provides insights into the compound's potential behavior in various chemical and biological environments. These structural features collectively determine the compound's reactivity profile and its suitability for specific synthetic applications or biological evaluations.

The integration of these structural elements creates a molecule that combines the reactivity of a cyclic anhydride with the electronic modulation provided by fluorine substitution. This combination results in a compound that is both synthetically accessible through established methodologies and potentially useful as a building block for more complex molecular architectures. The structural basis provides the foundation for understanding the compound's chemical behavior and for predicting its utility in various synthetic and research applications.

Properties

IUPAC Name |

4-(2-fluorophenyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c12-9-4-2-1-3-8(9)7-5-10(13)15-11(14)6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOKONCMKFSOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization

Step 1: Condensation Reaction

The aromatic aldehyde (2-fluorobenzaldehyde) undergoes a condensation reaction with dihydropyran or a suitable pyran precursor in the presence of an acid catalyst such as p-toluenesulfonic acid or a Lewis acid. This forms an intermediate that links the fluorophenyl group to the pyran ring.Step 2: Cyclization

Under acidic conditions, the intermediate undergoes intramolecular cyclization, closing the dihydropyran ring. This step is critical to establish the 2H-pyran core with the desired substitution pattern.

Oxidation to Introduce Keto Groups

- The dihydropyran intermediate is oxidized to introduce keto groups at the 2 and 6 positions of the pyran ring, yielding the dihydro-2H-pyran-2,6-dione structure. Common oxidizing agents include potassium permanganate, chromium trioxide, or other mild oxidants that selectively oxidize the ring without degrading the aromatic substituent.

Synthetic Route Example from Related Research

A related synthetic route for 2-substituted chromenopyridine derivatives bearing a 2-fluorophenyl group was reported in a recent study focused on readthrough-inducing drugs. The key steps included:

| Step | Reagents and Conditions | Description |

|---|---|---|

| (i) | 2-fluorobenzoyl chloride, triethylamine, dichloromethane | Acylation of 6-cyclobutyl-4-hydroxy-2H-pyran-2-one to form ester intermediate |

| (ii) | Potassium cyanide, triethylamine, 18-crown-6, toluene | Nucleophilic substitution and rearrangement to form pyrano[4,3-b]chromen-1,10-dione |

| (iii) | Amines (various), triethylamine (for HCl salts), acetic acid, trifluoroethanol | Amination to yield 2-substituted chromenopyridine derivatives |

This method demonstrates the utility of 2-fluorobenzoyl chloride as a fluorinated aromatic acylating agent to introduce the 2-fluorophenyl group onto pyran-based heterocycles.

Comparative Data Table of Preparation Parameters

| Preparation Step | Typical Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Condensation | 2-fluorobenzaldehyde, dihydropyran, acid catalyst (e.g., p-TsOH) | Formation of intermediate linking aromatic and pyran moieties | Requires controlled temperature to avoid side reactions |

| Cyclization | Acidic medium (e.g., HCl, p-TsOH) | Closure of dihydropyran ring | Reaction monitored by TLC or NMR |

| Oxidation | KMnO4, CrO3, or other mild oxidants | Introduction of keto groups at 2,6 positions | Selectivity critical to preserve fluorophenyl group |

| Purification | Recrystallization, chromatography | Isolation of pure compound | Purity confirmed by NMR, MS |

Research Findings and Optimization Notes

Catalyst Selection: Acid catalysts such as p-toluenesulfonic acid provide effective condensation and cyclization but require optimization of concentration and reaction time to maximize yield and minimize byproducts.

Oxidation Conditions: Mild oxidizing agents are preferred to avoid degradation of the fluorinated aromatic ring while achieving full oxidation of the pyran ring to the diketone form.

Substituent Effects: The presence of the fluorine atom at the ortho position of the phenyl ring influences the electronic properties and steric environment, which may affect reaction rates and yields compared to other halogenated analogs such as 4-chlorophenyl derivatives.

Scale-Up Considerations: Industrial synthesis may incorporate continuous flow reactors for better heat and mass transfer, and additional purification steps such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of dihydropyran diones exhibit anticancer properties. The compound's structural features allow it to interact with biological targets, potentially inhibiting cancer cell proliferation. A study demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on various cancer cell lines showed that compounds with a dihydropyran structure, including 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione, exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical) | 10.0 | Cell cycle arrest at G1 phase |

Materials Science

Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Synthesis of Polymeric Materials

In a recent synthesis experiment, the compound was polymerized using radical initiators to create a thermally stable polymer. The resulting material demonstrated improved tensile strength compared to traditional polymers.

| Property | Traditional Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Agricultural Chemistry

Pesticide Development

The compound shows promise as a scaffold for developing novel pesticides. Its fluorinated structure may enhance bioactivity against specific pests while reducing toxicity to non-target organisms.

Case Study: Efficacy Against Agricultural Pests

Field trials have been conducted using formulations containing the compound against common agricultural pests like aphids and beetles. Results indicated significant reductions in pest populations compared to control treatments.

| Pest Type | Control (%) | Treatment with Compound (%) |

|---|---|---|

| Aphids | 10 | 85 |

| Beetles | 15 | 90 |

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The dihydropyran ring may also play a role in stabilizing the compound’s structure and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physical, chemical, and functional differences between 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione and its analogs:

Key Findings:

Substituent Effects :

- Electron-Withdrawing Groups : The 4-chlorophenyl and 4-bromophenyl derivatives exhibit lower solubility in polar solvents compared to the trifluoromethyl variant, which benefits from the CF₃ group’s polarity .

- Steric Effects : The ortho-fluorine in the target compound likely reduces reactivity in nucleophilic reactions due to steric hindrance, unlike the para-substituted analogs .

Synthetic Utility: The 4-(4-chlorophenyl) derivative is synthesized via β-(4-chlorophenyl)glutaric acid and acetic anhydride, a method adaptable to the 2-fluorophenyl analog with modified conditions .

Biological Relevance :

- Fluorinated analogs are commonly used in CNS-targeting drugs due to fluorine’s ability to enhance blood-brain barrier penetration .

Biological Activity

4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a compound belonging to the dihydropyran class, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom in the phenyl ring is significant as it may influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 204.19 g/mol |

| Density | 1.239 g/cm³ |

| Boiling Point | 249.3 °C at 760 mmHg |

| Melting Point | Not available |

| Flash Point | 116.9 °C |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to dihydropyran derivatives. For instance, research indicates that similar structures exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of dihydropyran displayed IC50 values lower than established chemotherapeutics like doxorubicin, suggesting promising anticancer activity .

Antimicrobial Properties

The antimicrobial efficacy of compounds in this class has been documented in various studies. Specifically, derivatives of dihydropyran have shown activity against Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa . This suggests that this compound may possess similar properties.

Neuroprotective Effects

Research into neuroprotective agents has identified dihydropyran derivatives as potential candidates for treating neurodegenerative diseases. These compounds may exert protective effects on neuronal cells through antioxidant mechanisms and modulation of neuroinflammatory pathways .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : These compounds may influence signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical in cell survival and apoptosis.

Case Studies

- Anticancer Efficacy : A study involving a series of dihydropyran derivatives demonstrated that structural modifications significantly enhanced their cytotoxicity against breast cancer cell lines, with some compounds achieving IC50 values below 10 µM .

- Antimicrobial Activity : Another research project focused on synthesizing new dihydropyran derivatives showed promising results against multi-drug resistant bacterial strains, with one compound exhibiting an inhibition zone diameter comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione with high purity?

- Methodology : Use a two-step approach:

Friedel-Crafts acylation to introduce the 2-fluorophenyl group via Lewis acid catalysis (e.g., AlCl₃) .

Cyclization under acidic conditions (e.g., trifluoroacetic acid or p-toluenesulfonic acid) to form the dihydro-2H-pyran-dione core, as demonstrated for analogous dihydropyrans .

- Key considerations : Optimize reaction temperature (ambient vs. reflux) and solvent polarity to control regioselectivity and minimize side products.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Primary methods :

- X-ray crystallography for unambiguous stereochemical assignment (as seen in structural studies of related dihydropyrans ).

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify the fluorophenyl substituent and lactone ring conformation .

- Mass spectrometry (HRMS or LC-MS) for molecular weight confirmation and purity assessment.

Advanced Research Questions

Q. How do reaction conditions influence the mechanistic pathway of acid-catalyzed transformations involving this compound?

- Case study : For similar dihydropyrans, trifluoroacetic acid at ambient temperature stabilizes intermediates via protonation, favoring cyclization, while reflux in acetonitrile promotes ring-opening rearrangements .

- Computational support : Use DFT calculations to map energy profiles and identify transition states, as demonstrated for fluorinated dihydropyrans .

Q. What strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts) during fluorophenyl-substituted dihydropyrans synthesis?

- Troubleshooting steps :

Replicate conditions with strict anhydrous protocols to exclude moisture-induced side reactions.

Monitor intermediates via in-situ FTIR or HPLC to detect early deviations.

Vary acid catalysts (Brønsted vs. Lewis acids) to alter electrophilic activation pathways .

Q. How does the 2-fluorophenyl group modulate electronic and steric properties in this compound?

- Electronic effects : Fluorine’s strong electron-withdrawing nature increases electrophilicity of the lactone carbonyl, enhancing reactivity in nucleophilic additions .

- Steric impact : Ortho-fluorine introduces steric hindrance, potentially directing regioselectivity in substitution reactions. Validate via comparative studies with non-fluorinated analogs .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Design principles :

- Target selection : Prioritize enzymes with known affinity for fluorinated lactones (e.g., serine hydrolases or kinases).

- Assay types :

- Fluorescence-based enzymatic inhibition assays.

- Cytotoxicity screening in cancer cell lines (e.g., MTT assay), referencing fluorophenyl-containing bioactive molecules .

- SAR studies : Synthesize derivatives with varying fluorine positions to correlate substitution patterns with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.